molecular formula C26H25N5O3 B11087075 1-{(E)-[2-(6-tert-butyl-5-hydroxy-1,2,4-triazin-3-yl)hydrazinylidene]methyl}naphthalen-2-yl 2-methylbenzoate

1-{(E)-[2-(6-tert-butyl-5-hydroxy-1,2,4-triazin-3-yl)hydrazinylidene]methyl}naphthalen-2-yl 2-methylbenzoate

Cat. No.: B11087075
M. Wt: 455.5 g/mol
InChI Key: XHNNSZZTOUHZFD-JFLMPSFJSA-N
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Description

1-{(E)-[2-(6-tert-butyl-5-hydroxy-1,2,4-triazin-3-yl)hydrazinylidene]methyl}naphthalen-2-yl 2-methylbenzoate is a complex organic compound that features a combination of triazine, naphthalene, and benzoate moieties

Preparation Methods

The synthesis of 1-{(E)-[2-(6-tert-butyl-5-hydroxy-1,2,4-triazin-3-yl)hydrazinylidene]methyl}naphthalen-2-yl 2-methylbenzoate involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the following steps:

    Formation of the triazine moiety: This involves the reaction of appropriate hydrazine derivatives with triazine precursors under controlled conditions.

    Coupling with naphthalene: The triazine derivative is then coupled with a naphthalene derivative through a hydrazinylidene linkage.

    Esterification: The final step involves the esterification of the naphthalene derivative with 2-methylbenzoic acid to form the desired compound.

Chemical Reactions Analysis

1-{(E)-[2-(6-tert-butyl-5-hydroxy-1,2,4-triazin-3-yl)hydrazinylidene]methyl}naphthalen-2-yl 2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the triazine and naphthalene moieties, using reagents like halogens or alkylating agents.

Scientific Research Applications

1-{(E)-[2-(6-tert-butyl-5-hydroxy-1,2,4-triazin-3-yl)hydrazinylidene]methyl}naphthalen-2-yl 2-methylbenzoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{(E)-[2-(6-tert-butyl-5-hydroxy-1,2,4-triazin-3-yl)hydrazinylidene]methyl}naphthalen-2-yl 2-methylbenzoate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation and cancer, leading to its potential therapeutic effects.

Comparison with Similar Compounds

1-{(E)-[2-(6-tert-butyl-5-hydroxy-1,2,4-triazin-3-yl)hydrazinylidene]methyl}naphthalen-2-yl 2-methylbenzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of triazine, naphthalene, and benzoate moieties, which confer specific chemical and biological properties.

Properties

Molecular Formula

C26H25N5O3

Molecular Weight

455.5 g/mol

IUPAC Name

[1-[(E)-[(6-tert-butyl-5-oxo-4H-1,2,4-triazin-3-yl)hydrazinylidene]methyl]naphthalen-2-yl] 2-methylbenzoate

InChI

InChI=1S/C26H25N5O3/c1-16-9-5-7-11-18(16)24(33)34-21-14-13-17-10-6-8-12-19(17)20(21)15-27-30-25-28-23(32)22(29-31-25)26(2,3)4/h5-15H,1-4H3,(H2,28,30,31,32)/b27-15+

InChI Key

XHNNSZZTOUHZFD-JFLMPSFJSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC4=NN=C(C(=O)N4)C(C)(C)C

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC4=NN=C(C(=O)N4)C(C)(C)C

Origin of Product

United States

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